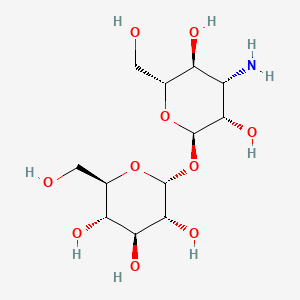

Man3N(a1-1a)Glc

Description

Properties

CAS No. |

121844-60-8 |

|---|---|

Molecular Formula |

C12H23NO10 |

Molecular Weight |

341.313 |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H23NO10/c13-5-6(16)3(1-14)21-11(8(5)18)23-12-10(20)9(19)7(17)4(2-15)22-12/h3-12,14-20H,1-2,13H2/t3-,4-,5+,6-,7-,8+,9+,10-,11-,12-/m1/s1 |

InChI Key |

OHNBYBTUSOVUMK-YBFCQOOYSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)N)O)O |

Synonyms |

3-Amino-3-deoxy-α-D-mannopyranosyl-α-D-glucopyranoside |

Origin of Product |

United States |

Preparation Methods

Strain Selection and Culture Conditions

The filamentous fungus Ashbya gossypii (ATCC 10895) has been extensively utilized for producing high-mannose N-glycans due to its efficient protein secretion and glycosylation machinery. Pre-cultures are inoculated in Ashbya Full Medium at 30°C for 17 hours, followed by large-scale bioreactor cultivation in defined mineral medium (DMM). Biomass measurements and protein secretion are monitored triplicate to ensure reproducibility.

Protein Harvesting and N-glycan Release

Post-cultivation, culture supernatants are concentrated via vacuum evaporation, and proteins are precipitated using ice-cold acetone with trichloroacetic acid. The pellet is resolubilized in sodium phosphate buffer (pH 7.3), denatured with sodium dodecyl sulfate (SDS) and 2-mercaptoethanol, and treated with PNGase F to enzymatically release N-glycans. Glycans are extracted through sequential methanol washes, lyophilized, and purified for downstream analysis.

Key Data:

-

Glycan Profile : Dominated by Man₅–₉GlcNAc₂ structures, with Man₈GlcNAc₂ as the major component (60–70%).

Chemo-Enzymatic Synthesis of Customized N-glycans

Chitinase-Catalyzed Transglycosylation

The Bacillus chitinase Chi100 enables the transfer of oligosaccharides from glycosyl oxazoline donors to N-acetylglucosamine (GlcNAc) acceptors. For example, LacNAc-oxazoline (Galβ1-4GlcNAc-oxazoline) reacts with Fmoc-protected Asn-GlcNAc to form trisaccharide derivatives in 55% yield. The reaction is performed in phosphate buffer (pH 6.5) at 30°C, with donor-to-acceptor molar ratios of 12:1.

Substrate Specificity and Optimization

Chi100 exhibits strict regioselectivity for β1-4 linkages but tolerates substitutions at the "-2" subsite (e.g., galactose or glucose instead of GlcNAc). For instance, Manα1-3Glcβ1-4GlcNAc-oxazoline serves as a viable donor, enabling the synthesis of Manα1-3Glcβ1-4GlcNAcβ1-4GlcNAc-RB neoglycoproteins. Competing hydrolysis of oxazoline donors limits yields, necessitating excess donor substrates (60:1 molar ratio).

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 30°C |

| pH | 6.5 (phosphate buffer) |

| Enzyme Concentration | 30 µg Chi100 per 200 µl reaction |

| Yield (LacNAc-oxazoline) | 55% |

| Yield (Manα1-3Glc donor) | 20% |

Structural Characterization via NMR and MS

NMR Spectroscopy of Native N-glycans

One-dimensional ¹H NMR spectra of A. gossypii N-glycans reveal structural reporters for α1-3, α1-6, and α1-2 mannosidic linkages. Key chemical shifts include:

Mass Spectrometric Validation

MALDI-TOF MS of enzymatically synthesized neoglycoproteins confirms molecular masses matching theoretical values. For example, the trisaccharide derivative Galβ1-4GlcNAcβ1-4GlcNAc-Asn exhibits an observed mass of 923.14 Da (calculated: 923.33 Da).

Comparative Analysis of Natural vs. Synthetic Man₃GlcNAc₂

Purity and Heterogeneity

Naturally extracted N-glycans from A. gossypii show inherent heterogeneity (Man₅–₉GlcNAc₂), whereas chemo-enzymatic synthesis produces uniform Man₃GlcNAc₂ structures. The latter method avoids contaminating high-mannose isoforms but requires rigorous donor substrate engineering.

Q & A

Q. Table 1: Structural Analysis Workflow

| Technique | Key Parameters | Data Output |

|---|---|---|

| NMR | 600 MHz+, D₂O solvent, 298 K | Chemical shifts, coupling constants |

| HRMS | Resolution >30,000, ESI+ mode | Exact mass, isotopic pattern |

| X-ray | Cryo-cooling, synchrotron source | Electron density maps |

How can researchers optimize the in vitro synthesis of this compound to improve yield and purity?

Category : Advanced

Answer :

Design of Experiments (DOE) : Vary enzyme concentrations (e.g., glycosyltransferases), pH (5.5–7.5), and temperature (25–37°C). Use response surface methodology to identify optimal conditions .

Purification Strategies : Combine ion-exchange chromatography (IEC) and size-exclusion chromatography (SEC). Monitor purity via SDS-PAGE and HPLC (≥98% purity threshold) .

Quality Control : Validate synthetic products using enzymatic digestion assays (e.g., specificity of α-mannosidases) and compare with natural isolates .

What are the common biological sources of this compound, and how are they identified in literature reviews?

Category : Basic

Answer :

- Database Mining : Use GlyTouCan and UniCarb-DB to cross-reference glycan structures. Filter entries by species (e.g., mammalian cells, yeast) and tissue type .

- Experimental Validation : Extract glycans from target organisms (e.g., CHO cells) using PNGase F digestion. Confirm presence via lectin arrays or immunoblotting .

How should discrepancies in reported enzymatic activity toward this compound be addressed?

Category : Advanced

Answer :

Meta-Analysis : Systematically compare protocols (e.g., substrate concentration, buffer composition) across studies. Use PRISMA guidelines to assess bias .

Replication Studies : Reproduce key experiments under standardized conditions (e.g., 50 mM Tris-HCl pH 7.4, 25°C). Quantify activity via Michaelis-Menten kinetics and report standard deviations .

Error Source Identification : Test for contaminants (e.g., protease inhibitors) and validate enzyme purity via SDS-PAGE .

What role does this compound play in glycoprotein biosynthesis, and how is this investigated experimentally?

Category : Basic

Answer :

- Knockout Models : Use CRISPR/Cas9 to disrupt glycosylation genes (e.g., ALG3). Analyze glycoproteins via LC-MS/MS to detect truncated glycoforms .

- Biochemical Assays : Incubate radiolabeled UDP-GlcNAc with microsomal membranes. Track incorporation into glycoproteins using autoradiography .

What statistical methods are appropriate for analyzing variability in this compound quantification assays?

Category : Advanced

Answer :

- ANOVA : Compare means across ≥3 experimental batches. Apply Tukey’s HSD post-hoc test to identify outlier datasets .

- Error Propagation : Calculate combined uncertainty (e.g., HPLC peak integration ± MS calibration errors) using Monte Carlo simulations .

How is the stability of this compound assessed under physiological conditions?

Category : Basic

Answer :

Accelerated Stability Testing : Incubate at 37°C in PBS (pH 7.4) for 0–72 hours. Monitor degradation via HILIC-UPLC .

Kinetic Modeling : Fit degradation data to first-order kinetics. Calculate half-life (t₁/₂) and activation energy (Arrhenius plot) .

How to design isotopic labeling studies to trace this compound metabolic pathways?

Category : Advanced

Answer :

Tracer Selection : Use ¹³C-glucose or ¹⁵N-GlcNAc. Optimize labeling efficiency via time-course MS analysis .

Pathway Mapping : Apply flux balance analysis (FBA) to model isotope incorporation into glycan precursors (e.g., GDP-mannose) .

What challenges arise in isolating this compound from biological mixtures?

Category : Basic

Answer :

- Chromatography : Use hydrophilic interaction liquid chromatography (HILIC) with amide columns. Optimize gradient elution (ACN:H₂O + 0.1% TFA) .

- Interference Mitigation : Pre-treat samples with protease/RNase cocktails to remove contaminants .

How can computational modeling predict this compound interactions with proteins?

Category : Advanced

Answer :

Molecular Dynamics (MD) : Simulate glycan-protein complexes in GROMACS. Use CHARMM36 force field for carbohydrates .

Docking Studies : Perform rigid/flexible docking with AutoDock Vina. Validate predictions via SPR binding assays (KD < 1 μM threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.